molecular formula C24H19Cl2NO4 B557931 Fmoc-3,4-dichloro-L-phenylalanine CAS No. 177966-59-5

Fmoc-3,4-dichloro-L-phenylalanine

Cat. No. B557931
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-QFIPXVFZSA-N
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Description

Fmoc-3,4-dichloro-L-phenylalanine is a chemical compound with the molecular formula C24H19Cl2NO4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Fmoc-3,4-dichloro-L-phenylalanine involves peptide and solid phase synthesis . The compound is synthesized using trisodium citrate as a pH modulator .


Molecular Structure Analysis

The molecular structure of Fmoc-3,4-dichloro-L-phenylalanine consists of 24 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 456.32 .


Physical And Chemical Properties Analysis

Fmoc-3,4-dichloro-L-phenylalanine is a white to off-white solid . It has a melting point of 112-120 ºC . The compound has an optical rotation of [a]D20 = -31.5 ± 1º (c=1.153% in DMF) .

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine derivatives, are known for their ability to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The incorporation of halogen substituents, like chlorine, on the aromatic side chain enhances self-assembly into amyloid-like fibrils, which is crucial for hydrogelation. The position and type of halogen substitution significantly influence the assembly rate and rheological properties of the hydrogel, demonstrating the role of minimal atomic substitutions in tuning gelation properties (Ryan et al., 2010). Further, the effect of C-terminal modifications on Fmoc-Phe derivatives highlights the intricate relationship between molecular structure and hydrogelation behavior, providing insights for developing optimized amino acid hydrogelators (Ryan et al., 2011).

Synthesis Methodologies

The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, is a critical aspect of peptide chemistry. Novel synthetic routes have been developed for Fmoc-protected phenylalanine derivatives, facilitating their incorporation into peptides for various research applications. For example, new synthesis methods for Fmoc-protected 4-phosphonomethylphenylalanine derivatives offer routes for solid-phase peptide synthesis, expanding the toolkit for peptide-related research (Baczko et al., 1996).

Application in Material Science

Fmoc-phenylalanine derivatives are also significant in material science, particularly in the development of bioinspired nanostructures and composite materials. The self-assembly properties of these derivatives are harnessed to create materials with enhanced functionalities, such as antibacterial properties. The nanoassemblies formed by Fmoc-derivatives can be incorporated into resin-based composites, offering novel approaches for developing materials with intrinsic antibacterial capabilities without compromising their mechanical and optical properties (Schnaider et al., 2019).

Safety And Hazards

Fmoc-3,4-dichloro-L-phenylalanine is classified as an irritant . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939014
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3,4-dichloro-L-phenylalanine

CAS RN

177966-59-5, 17766-59-5
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FMOC-3,4-DICHLORO-L-PHENYLALANINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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